molecular formula C7H12N4O B184168 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 64019-58-5

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B184168
CAS RN: 64019-58-5
M. Wt: 168.2 g/mol
InChI Key: CIUXPFMOQYTDKY-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound with the CAS Number: 64019-58-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide . It is stored at 4°C and protected from light .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) . This indicates the presence of a pyrazole ring in the structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.2 . It is stored at 4°C and protected from light . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

  • Application Summary: The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .
  • Methods of Application: The reaction was carried out in methanol using glacial acetic acid as a catalyst .
  • Results: The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .

2. Nitrification Inhibitors

  • Application Summary: Dimethylpyrazole-based nitrification inhibitors, such as 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA), are used to suppress soil-nitrifier activity and decrease nitrogen losses .
  • Methods of Application: These inhibitors are applied to soil and pure cultures of nitrifying bacteria Nitrosomonas europaea .
  • Results: Both DMPP and DMPSA are able to reduce N2O emissions and maintain soil NH4+ for a longer time .

3. Corrosion Inhibition

  • Application Summary: Pyrazole derivatives, including (E)-N′-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, have been used as corrosion inhibitors for mild steel in 1 M HCl .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The inhibition efficiency of this compound increases with its concentration and attains 93.1% at 10−3 M .

4. Corrosion Resistance

  • Application Summary: A new pyrazole derivative, namely, (2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-5-nitrophenyl)(phenyl) methanone (2-DPM), was used as a corrosion inhibitor for carbon steel in an acidic solution (1 M HCl) .
  • Methods of Application: The inhibitor was applied to the carbon steel and its effectiveness was assessed using various techniques including electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), surface morphology analysis (SEM), energy-dispersive X-ray spectrometry (EDX), atom force microscopy (AFM), angle of contact, X-ray diffraction analysis (XRD), X-ray photoelectron spectroscopy (XPS), and UV-visible analysis .
  • Results: The inhibitor, acting in a mixed inhibitory mode, considerably reduced the incidence of carbon steel corrosion by protecting the metal surface with an effective protective layer. The chemically adsorbed novel pyrazole (2-DPM) molecule has an improved corrosion performance of nearly 96% at 303 K .

5. Therapeutic Applications

  • Application Summary: The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The results are not specified in the source .

6. Antioxidant and Anticancer Activities

  • Application Summary: Chalcones, including (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thiophen-2-yl)prop-2-en-1-one, have been reported to possess many useful properties, including anti-inflammatory, antimicrobial, antimitotic, antifungal, antioxidant, and anticancer activities .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The results are not specified in the source .

7. Corrosion Resistance

  • Application Summary: A new pyrazole derivative, namely, (2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-5-nitrophenyl)(phenyl) methanone (2-DPM), was used as a corrosion inhibitor for carbon steel in an acidic solution (1 M HCl) .
  • Methods of Application: The inhibitor was applied to the carbon steel and its effectiveness was assessed using various techniques including electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), surface morphology analysis (SEM), energy-dispersive X-ray spectrometry (EDX), atom force microscopy (AFM), angle of contact, X-ray diffraction analysis (XRD), X-ray photoelectron spectroscopy (XPS), and UV-visible analysis .
  • Results: The inhibitor, acting in a mixed inhibitory mode, considerably reduced the incidence of carbon steel corrosion by protecting the metal surface with an effective protective layer. The chemically adsorbed novel pyrazole (2-DPM) molecule has an improved corrosion performance of nearly 96% at 303 K .

8. Antibacterial, DNA Photocleavage, and Anticancer Activities

  • Application Summary: Some 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones have shown antibacterial, DNA photocleavage, and anticancer activities .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The results are not specified in the source .

9. Insecticides, Fungicides, and Herbicides

  • Application Summary: Various compounds based on pyrazole and pyridazine scaffolds, which could potentially include 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, have been synthesized and used in agriculture as insecticides, fungicides, and herbicides .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The results are not specified in the source .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUXPFMOQYTDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356299
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

CAS RN

64019-58-5
Record name 3,5-Dimethyl-1H-pyrazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64019-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
K Karrouchi, S Fettach, S Radi, J Taoufik… - Letters in Drug …, 2019 - ingentaconnect.com
Background: Pyrazole is an important class of heterocyclic compound, has been shown to exhibit diverse biological and pharmacological activities such as anti-inflammatory, anti-cancer…
Number of citations: 25 www.ingentaconnect.com
K Das, S Konar, P Pal, A Jana, S Chatterjee… - Polyhedron, 2015 - Elsevier
The pyrazole based ligands (E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N′-(pyridin-2-ylmethylene acetohydrazide (N-PzOPyH) and (E)-5-methyl-N′-(pyridin-2-ylmethylene)-1H-pyrazole-3-…
Number of citations: 7 www.sciencedirect.com
S El Arrouji, K Karrouchi, A Berisha, KI Alaoui… - Colloids and Surfaces A …, 2020 - Elsevier
Corrosion inhibition is a vast area of research and its development is attracting increasing attention from researchers. Given the different biological activities that present these …
Number of citations: 72 www.sciencedirect.com
XH Liu, CX Tan, JQ Weng - Phosphorus, Sulfur, and Silicon and the …, 2011 - Taylor & Francis
A new triazole compound, C 46 H 46 N 10 O 2 S 2 , has been synthesized, and the crystal structure was determined by a single crystal X-ray diffraction study. The fungicidal activity of …
Number of citations: 120 www.tandfonline.com
S El Arrouji, K Karrouchi, I Warad, A Berisha… - Chemical Data …, 2022 - Elsevier
Inhibition of mild steel (MS) corrosion by some pyrazole-2-acetohydrazide derivatives, namely; ((E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)…
Number of citations: 7 www.sciencedirect.com
XD Yang - Journal of Chemical Research, 2008 - journals.sagepub.com
Twelve novel hydrazone derivatives containing pyrazole rings have been prepared by condensing substituted-benzaldehyde with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide under …
Number of citations: 20 journals.sagepub.com
N Punitha, RG Sundaram, R Rengasamy… - Chemical Data …, 2022 - Elsevier
Pyrazoles have achieved in recent eras huge prominence because of their effectiveness in obstructing metallic corrosion. Therefore, 5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester (…
Number of citations: 4 www.sciencedirect.com
V Kumar - 2019 - idr.cuh.ac.in
Eleven acetohydrazide linked pyrazole derivatives were designed and synthesized via condensation of acetohyadrazide with different substituted formyl pyrazole derivatives under mild …
Number of citations: 0 idr.cuh.ac.in
T Sharma, J Singh, B Singh, R Kataria… - Mini Reviews in …, 2022 - ingentaconnect.com
Pyrazoles, an important and well-known class of the azole family, have been found to show a large number of applications in various fields, especially medicinal chemistry. Pyrazole …
Number of citations: 4 www.ingentaconnect.com
KA Ajin, S Arun Kumar, M Singh… - Chemistry & …, 2023 - Wiley Online Library
Mycobacterium tuberculosis (Mtb) has numerous cell wall and non‐cell wall mediated receptors for drug action, of which cell wall mediated targets were found to be more promising …
Number of citations: 3 onlinelibrary.wiley.com

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